2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by two 3,4-dichlorophenyl substituents at positions 2 and 4 of the heterocyclic ring. Its molecular formula is C₁₅H₁₀Cl₄N₂O, with a molecular mass of approximately 375.8 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(3,4-dichlorophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2O/c16-11-3-1-8(5-13(11)18)10-7-20-21(15(10)22)9-2-4-12(17)14(19)6-9/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMFWTXLJDOZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key differences between the target compound and selected analogs:
- Substituent Effects: The target compound’s dichlorophenyl groups enhance steric bulk and lipophilicity compared to simpler analogs like antipyrine (1,5-dimethyl, 2-phenyl). This could improve membrane permeability but reduce solubility in aqueous media. Example 5.17 from the patent features a bromine atom and a 4-chlorophenyl group, resulting in a lower molecular weight (~301–305 g/mol) than the target compound.
Biological Activity
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications through a review of recent studies and findings.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features two 3,4-dichlorophenyl groups attached to a central pyrazolone moiety, contributing to its unique biological profile.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests its potential use in neuroinflammatory conditions such as Parkinson’s disease .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays indicated that it exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Antitumor Activity
Research indicates that derivatives of this pyrazolone exhibit antitumor effects by inducing apoptosis in cancer cells. The compound's ability to inhibit cell proliferation was confirmed in several cancer cell lines, making it a candidate for further development as an anticancer agent .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective mechanisms, this compound was tested in models of neurotoxicity induced by MPTP. The results showed that the compound could attenuate neuronal damage and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of the compound against common pathogens. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as a broad-spectrum antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of pro-inflammatory cytokines involved in neuroinflammation.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, leading to apoptosis.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via Mannich reactions, as seen in structurally related pyrazol-3-one derivatives . Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid, KOH) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of dichlorophenyl precursors.
- Temperature control : Reflux conditions (80–120°C) for 12–24 hours to ensure complete ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyrazolone ring and dichlorophenyl substituents. Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm, while the NH proton in the dihydropyrazole ring resonates near δ 10–12 ppm .
- FT-IR : Stretching vibrations at ~1650–1700 cm (C=O) and ~3200 cm (N-H) validate core functional groups .
- Mass spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with dichlorophenyl loss .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for pyrazolone derivatives) to guide storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrazol-3-one derivatives with dichlorophenyl substituents?
- Methodological Answer : Discrepancies may arise from:
- Substituent positional effects : Meta vs. para chlorine atoms on phenyl rings alter electron distribution and binding affinity. Computational modeling (e.g., DFT) can predict electronic impacts .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition using fixed ATP concentrations for kinase studies) to minimize protocol-driven differences .
- Metabolic interference : Use liver microsomal assays to identify metabolite interference in cellular activity readouts .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the pyrazolone ring to modulate redox potential and binding kinetics .
- Substituent screening : Replace 3,4-dichlorophenyl groups with heteroaromatic rings (e.g., pyridine, thiophene) to evaluate steric and electronic effects on target engagement .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions and hydrophobic pockets .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene knockdown/knockout : Use CRISPR/Cas9 to silence putative targets (e.g., apoptosis-related proteins) and assess rescue effects in cell viability assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes to distinguish competitive vs. allosteric inhibition .
- In vivo pharmacokinetics : Administer radiolabeled compound in rodent models to track tissue distribution and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
